2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine
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Overview
Description
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine is a complex organic compound that features a boron-containing dioxaborolane group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the formation of the boronic ester through the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst.
Coupling Reaction: The boronic ester is then coupled with 2-bromo-5-nitrobenzo[d]oxazole using a palladium-catalyzed Suzuki-Miyaura coupling reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halogenated compounds.
Oxidation: The compound can be oxidized to form various oxidation products.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Electrophiles: For substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Derivatives: Formed through oxidation reactions.
Substituted Amines: Formed through substitution reactions.
Scientific Research Applications
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of biaryl compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Used in the development of pharmaceutical compounds.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with halogenated compounds in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the benzo[d]oxazol-5-amine moiety.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Contains two dioxaborolane groups and a benzothiadiazole core.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features a pyridine ring instead of the benzo[d]oxazole ring.
Uniqueness
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine is unique due to its combination of a boronic ester and a benzo[d]oxazole ring, which provides distinct reactivity and applications in organic synthesis and material science .
Properties
Molecular Formula |
C19H21BN2O3 |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)13-7-5-12(6-8-13)17-22-15-11-14(21)9-10-16(15)23-17/h5-11H,21H2,1-4H3 |
InChI Key |
CUMCALQURDETOV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)N |
Origin of Product |
United States |
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